

Application Notes and Protocols: Ruthenium-Catalyzed Synthesis of Macrocyclic Ketones

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Compound of Interest

Compound Name: 8-Cyclohexadecen-1-one

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Introduction

Macrocyclic ketones are a class of compounds with significant importance in the fragrance, flavor, and pharmaceutical industries. Their unique conformational properties and ability to engage with biological targets make them attractive scaffolds for drug discovery.^[1] Prominent examples include the musk odorants muscone and civetone, which are highly valued in perfumery.^{[1][2]} The construction of these large ring systems, however, presents considerable synthetic challenges due to unfavorable entropic factors associated with macrocyclization.

Ruthenium-based catalysis has emerged as a powerful and versatile tool for the efficient synthesis of macrocyclic ketones.^[3] Among the various ruthenium-catalyzed transformations, Ring-Closing Metathesis (RCM) of dienones and the dehydrogenation of macrocyclic alcohols have proven to be particularly effective strategies.^{[4][5]} These methods offer mild reaction conditions, broad functional group tolerance, and the ability to control stereochemistry, making them highly valuable for the synthesis of complex macrocyclic ketones.^[3]

This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed synthesis of macrocyclic ketones, focusing on Ring-Closing Metathesis and acceptorless dehydrogenation of macrocyclic alcohols.

Ruthenium-Catalyzed Ring-Closing Metathesis (RCM) for Macrocyclic Ketone Synthesis

Ring-Closing Metathesis (RCM) is a powerful method for the formation of cyclic alkenes from acyclic dienes, catalyzed by ruthenium-based complexes such as Grubbs and Hoveyda-Grubbs catalysts.^[6] This reaction is particularly well-suited for the synthesis of macrocyclic ketones through the cyclization of long-chain dienones. The reaction proceeds through a metallacyclobutane intermediate, with the release of a small volatile alkene, such as ethylene, driving the reaction towards the cyclic product.^[6] The choice of catalyst, solvent, and reaction concentration is crucial for achieving high yields and minimizing oligomerization.^[7] Furthermore, the development of Z-selective ruthenium catalysts has enabled the synthesis of macrocyclic ketones with specific double bond geometries, which is often critical for their biological activity or olfactory properties.^[3]

Data Presentation: RCM of Dienones

Entry	Substrate	Catalyst (mol %)	Solvent	Conc. (mM)	Time (h)	Product	Yield (%)	E/Z Ratio	Reference
1	(Z)-dodec-4-en-1,11-dien-6-one	Grubbs II (5)	Toluene	10	12	(Z)-Cycloundec-4-enone	75	-	
2	(E)-pentadec-2-en-1,14-dien-7-one	Hoveyda-Grubbs II (2)	DCM	5	8	(E)-Civetone precursor	82	>95:5 E	[8]
3	3-methyl-1,14-pentadecadien-5-one	Z-selective Ruthenium catalyst (7.5)	Toluene	20	6	(Z)-3-methylcyclopentadec-9-en-1-one	88	>95:5 Z	[3]
4	Diethyl 2,2-diallyl-3-oxobutanoate	Grubbs I (5)	DCM	50	4	Ethyl 1-acetyl-2-oxocyclohex-4-enecarboxylate	92	-	

5	1,13-tetradecadien-7-one	Grubbs II (3)	Benzene	10	16	Cyclotri-idec-6-en-1-one	78	80:20 E:Z
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Experimental Protocol: Synthesis of a Macrocyclic Ketone via RCM

This protocol describes a general procedure for the synthesis of a macrocyclic enone using a second-generation Grubbs catalyst.

Materials:

- Acyclic dienone substrate
- Grubbs II catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)
- Anhydrous, degassed dichloromethane (DCM) or toluene
- Inert gas (Argon or Nitrogen)
- Standard glassware for air-sensitive reactions (Schlenk flask, etc.)
- Silica gel for column chromatography

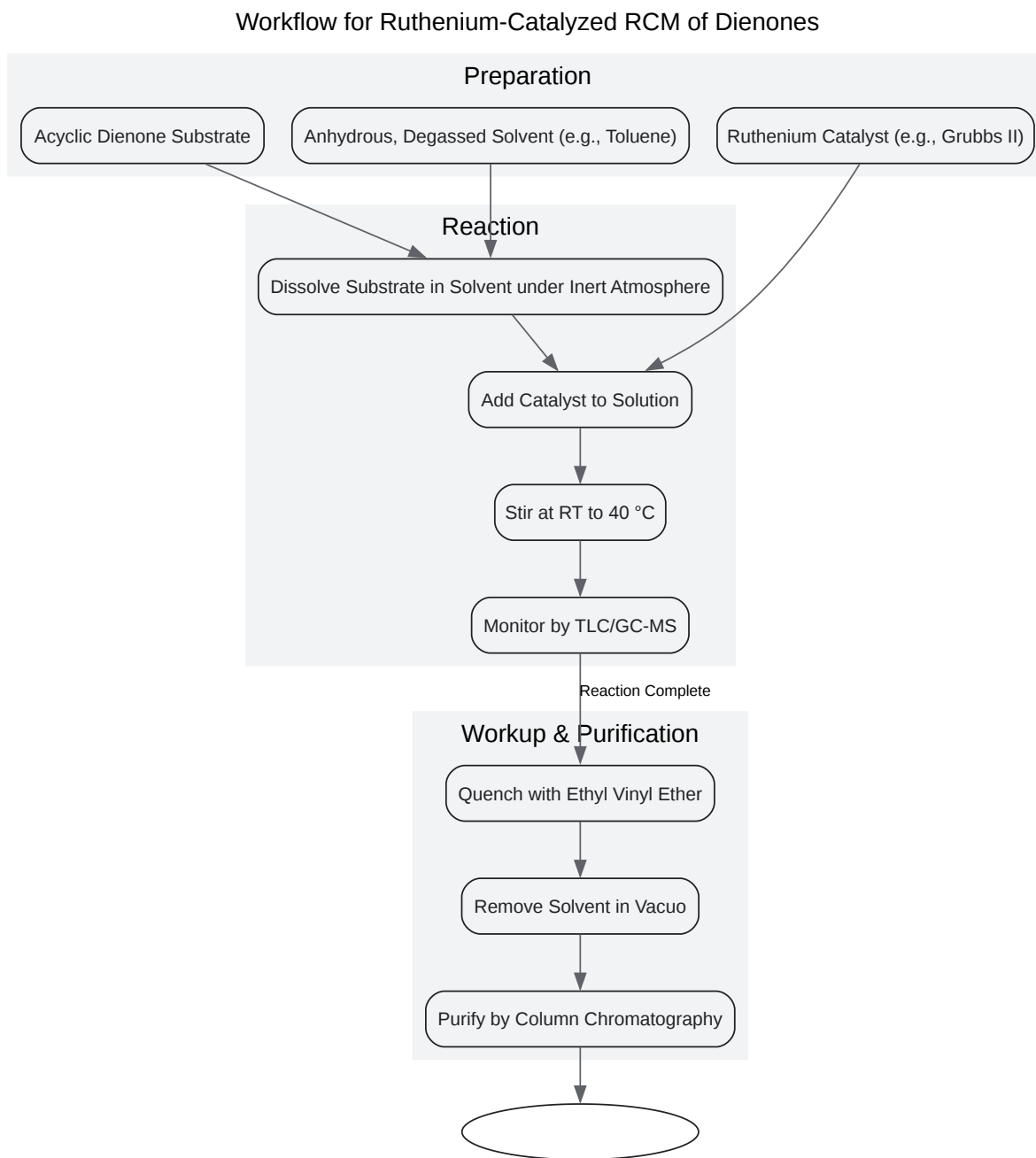
Procedure:

- **Reaction Setup:** In a flame-dried Schlenk flask under an inert atmosphere, dissolve the acyclic dienone substrate in anhydrous, degassed solvent (e.g., DCM or toluene) to achieve the desired concentration (typically 5-20 mM).
- **Catalyst Addition:** To the stirred solution, add the Grubbs II catalyst (typically 2-5 mol%) in one portion.
- **Reaction Monitoring:** The reaction mixture is typically stirred at room temperature to 40 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas

chromatography-mass spectrometry (GC-MS).

- **Reaction Quenching:** Once the reaction is complete (as indicated by the consumption of the starting material), the reaction is quenched by adding a few drops of ethyl vinyl ether and stirring for 30 minutes to deactivate the catalyst.
- **Workup:** The solvent is removed under reduced pressure. The residue is then purified by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure macrocyclic ketone.

Logical Relationship Diagram: RCM for Macrocyclic Ketones



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Caption: A general workflow for the synthesis of macrocyclic ketones via RCM.

Ruthenium-Catalyzed Dehydrogenation of Macrocyclic Alcohols

An alternative and complementary strategy for the synthesis of macrocyclic ketones involves the acceptorless dehydrogenation of macrocyclic alcohols. This method is particularly useful when the corresponding macrocyclic alcohol is readily accessible, for instance, through the RCM of a diene containing a hydroxyl group. Ruthenium complexes, such as those based on a *p*-cymene ligand, can efficiently catalyze the oxidation of secondary alcohols to ketones with the liberation of dihydrogen gas as the only byproduct, making this a highly atom-economical and environmentally friendly process.^[4]

Data Presentation: Dehydrogenation of Macrocyclic Alcohols

Entry	Substrate	Catalyst (mol %)	Base (equiv.)	Solvent	Temp (°C)	Time (h)	Product	Yield (%)	Reference
1	Cyclodecanol	[RuCl ₂ (p-cymene)] ₂ (1)	K ₂ CO ₃ (2)	Toluene	110	12	Cyclodecanone	95	[4]
2	Cyclopentadecanol	Ru-MACHO (2)	t-BuOK (0.1)	Mesitylene	150	24	Cyclopentadecanone (Exaltone)	92	[5]
3	3-Methylcyclopentadecanol	[Ru(p-cymene)Cl ₂] 2/dppf (2.5)	NaH (2)	Dioxane	100	18	3-Methylcyclopentadecanone (Muscione)	85	
4	Cyclohexadecanol	Shvo's catalyst (1)	-	Toluene	110	6	Cyclohexadecanone	98	
5	10-Hydroxy-cis-cycloundec-4-en-1-one	[RuH ₂ (CO) (PPh ₃) ₃] (5)	-	Toluene	110	8	cis-Cycloundec-4-en-1,10-dione	88	

Experimental Protocol: Synthesis of a Macrocyclic Ketone via Dehydrogenation

This protocol outlines a general procedure for the acceptorless dehydrogenation of a macrocyclic alcohol using a ruthenium catalyst.

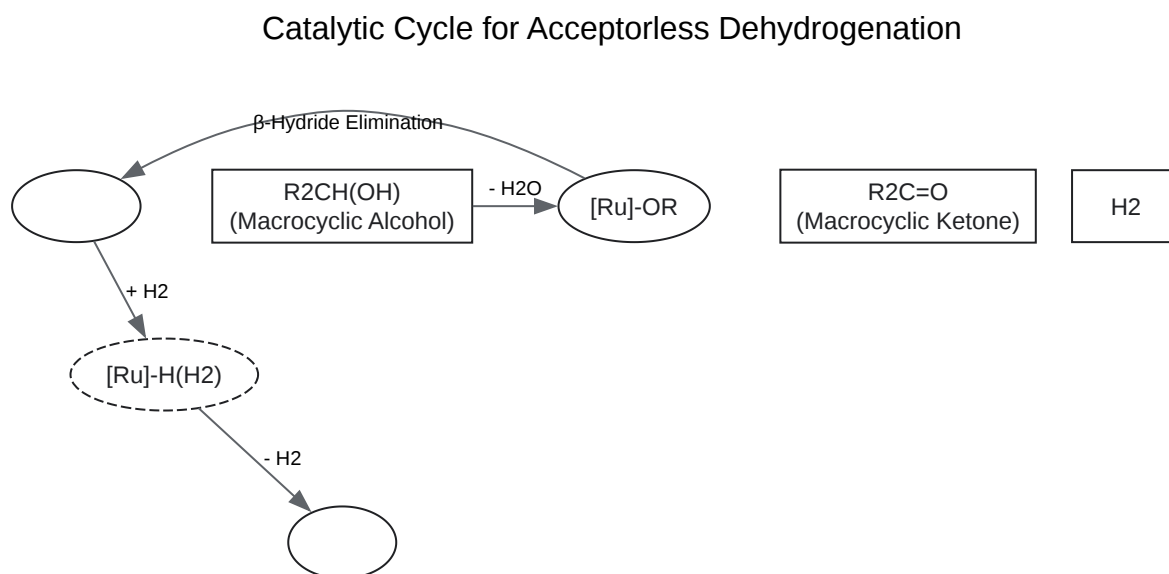
Materials:

- Macrocyclic alcohol substrate
- Ruthenium catalyst (e.g., $[\text{RuCl}_2(\text{p-cymene})]_2$)
- Base (e.g., K_2CO_3 or $t\text{-BuOK}$)
- Anhydrous, high-boiling solvent (e.g., toluene or mesitylene)
- Inert gas (Argon or Nitrogen)
- Standard glassware for high-temperature reactions (reflux condenser, etc.)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser under an inert atmosphere, add the macrocyclic alcohol, the ruthenium catalyst (typically 1-2.5 mol%), and the base (if required).
- **Solvent Addition:** Add the anhydrous, high-boiling solvent to the flask.
- **Reaction:** Heat the reaction mixture to the required temperature (typically 100-150 °C) with vigorous stirring. The reaction progress can be monitored by TLC or GC-MS.
- **Workup:** After completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite to remove the catalyst and any insoluble base.
- **Purification:** The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by silica gel column chromatography or distillation to yield the pure macrocyclic ketone.

Catalytic Cycle: Ruthenium-Catalyzed Dehydrogenation



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Caption: A simplified catalytic cycle for the acceptorless dehydrogenation of alcohols.

Conclusion

Ruthenium-catalyzed reactions, particularly Ring-Closing Metathesis and acceptorless dehydrogenation, offer efficient and versatile pathways for the synthesis of macrocyclic ketones. These methods provide access to a wide range of macrocyclic structures with good to excellent yields and, in the case of RCM, with the potential for high stereocontrol. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the exploration of novel macrocyclic ketones with potential applications in various fields. The continued development of new and more active ruthenium catalysts is expected to further expand the scope and utility of these powerful synthetic transformations.

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